An In-depth Technical Guide to 4,5'-Di(desmethyl) Omeprazole: Chemical Structure and Physical Properties
An In-depth Technical Guide to 4,5'-Di(desmethyl) Omeprazole: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5'-Di(desmethyl) Omeprazole is a close structural analog and potential metabolite or impurity of Omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1][2] Understanding the chemical structure and physical properties of such related compounds is of paramount importance in drug development for impurity profiling, metabolite identification, and ensuring the quality and safety of the final pharmaceutical product. This technical guide provides a comprehensive overview of the chemical structure, physical properties, and proposed methodologies for the synthesis and analysis of 4,5'-Di(desmethyl) Omeprazole, drawing upon established principles from the chemistry of Omeprazole and its derivatives.
Chemical Structure and Nomenclature
The nomenclature "4,5'-Di(desmethyl) Omeprazole" indicates the removal of two methyl groups from the parent Omeprazole molecule. Based on the standard numbering of the pyridine and benzimidazole rings in Omeprazole, the "4-desmethyl" refers to the removal of the methoxy group's methyl at the 4-position of the pyridine ring, resulting in a hydroxyl group. The "5'-desmethyl" refers to the removal of the methoxy group's methyl at the 5-position of the benzimidazole ring, also yielding a hydroxyl group.
Therefore, the chemical structure of 4,5'-Di(desmethyl) Omeprazole is as follows:
Chemical Structure:
Caption: Proposed synthetic workflow for 4,5'-Di(desmethyl) Omeprazole.
Step 1: Synthesis of the Thioether Intermediate (4,5'-Di(desmethyl) Omeprazole Sulfide)
This step involves a nucleophilic substitution reaction between 2-mercapto-5-hydroxy-1H-benzimidazole and 2-(chloromethyl)-3,5-dimethylpyridin-4-ol in the presence of a base.
Protocol:
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Dissolution of Benzimidazole: Dissolve 2-mercapto-5-hydroxy-1H-benzimidazole in a suitable solvent such as ethanol or a mixture of water and an organic solvent.
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Base Addition: Add a stoichiometric amount of a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
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Addition of Pyridine Derivative: Slowly add a solution of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol to the reaction mixture at a controlled temperature, typically room temperature or slightly below.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Once the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude thioether intermediate.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: Oxidation to 4,5'-Di(desmethyl) Omeprazole
The final step is the selective oxidation of the thioether to the corresponding sulfoxide. This is a critical step, as over-oxidation can lead to the formation of the sulfone impurity.
Protocol:
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Dissolution of Thioether: Dissolve the purified thioether intermediate in a chlorinated solvent like dichloromethane or chloroform.
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Cooling: Cool the solution to a low temperature (e.g., -20°C to 0°C) to control the exothermicity of the reaction and minimize over-oxidation.
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Addition of Oxidizing Agent: Slowly add a solution of a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent. The amount of oxidizing agent should be carefully controlled (typically around 1.0-1.2 equivalents).
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Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.
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Quenching and Work-up: After the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by water and brine.
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Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude 4,5'-Di(desmethyl) Omeprazole. Further purification can be achieved by recrystallization or flash chromatography.
Analytical Characterization
A robust analytical methodology is crucial for the identification and quantification of 4,5'-Di(desmethyl) Omeprazole, whether as a synthesized compound or as a potential impurity in Omeprazole.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common method for the analysis of Omeprazole and its related substances and can be adapted for 4,5'-Di(desmethyl) Omeprazole.
Proposed HPLC Method:
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Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral or slightly alkaline to ensure the stability of the analyte) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from Omeprazole and other related impurities. The presence of phenolic groups might necessitate adjustments to the mobile phase pH to control ionization and retention.
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Flow Rate: A typical flow rate of 1.0 mL/min can be used.
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Detection: UV detection at a wavelength around 302 nm, which is a common wavelength for Omeprazole and its derivatives, should be appropriate. [3]* Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of 4,5'-Di(desmethyl) Omeprazole.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification of 4,5'-Di(desmethyl) Omeprazole.
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Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective, producing a protonated molecule [M+H]⁺ at m/z 318.08.
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Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would provide valuable structural information. The fragmentation pattern is expected to be similar to that of Omeprazole and its hydroxylated metabolites, with characteristic losses of the sulfinylmethylpyridine and benzimidazole moieties. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for the unambiguous structural elucidation of synthesized 4,5'-Di(desmethyl) Omeprazole. The spectra would show characteristic signals for the aromatic protons and carbons of the benzimidazole and pyridine rings, as well as the methyl groups and the methylene bridge. The absence of signals for the two methoxy groups and the presence of signals for the phenolic hydroxyl protons (which may be broad and exchangeable) would confirm the di-desmethyl structure.
Conclusion
While specific experimental data for 4,5'-Di(desmethyl) Omeprazole is limited, this guide provides a comprehensive technical overview based on established chemical principles and the well-documented chemistry of Omeprazole. The proposed structure, predicted properties, and adapted methodologies for synthesis and analysis offer a solid foundation for researchers and drug development professionals working with Omeprazole and its related compounds. Further experimental work is necessary to validate these predictions and fully characterize this molecule.
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